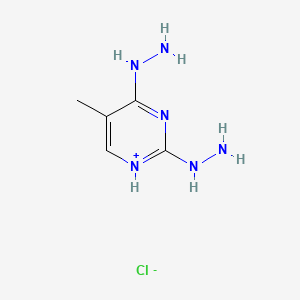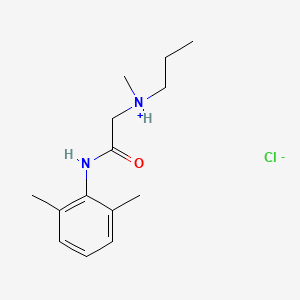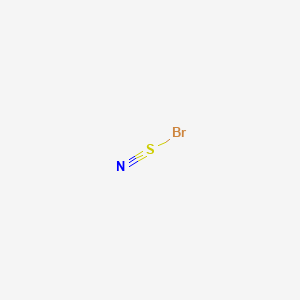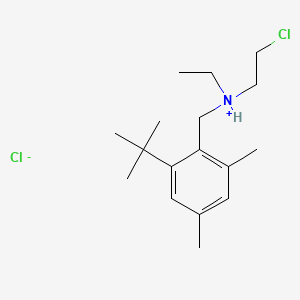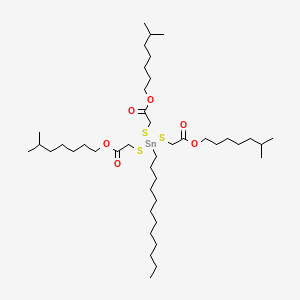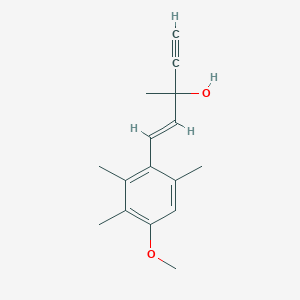
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is an organic compound that belongs to the class of alkynes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alkynes and phenyl groups. It can also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area focuses on optimizing the compound’s structure to enhance its therapeutic potential.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable for various applications, including coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the alkyne and phenyl groups allows for specific binding interactions, which can influence the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Methoxy-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(2,3,6-Trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-but-1-EN-4-YN-3-OL
Uniqueness
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H20O2 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3/b9-8+ |
Clave InChI |
LWTUOVCJGLKIJD-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1/C=C/C(C)(C#C)O)C)C)OC |
SMILES canónico |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




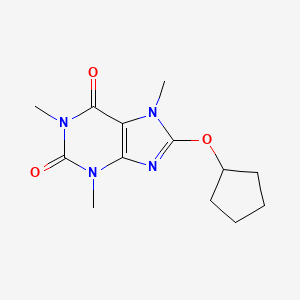
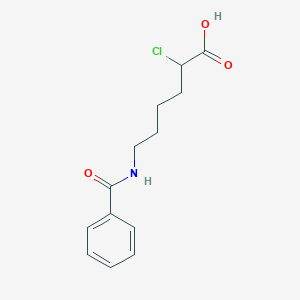
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
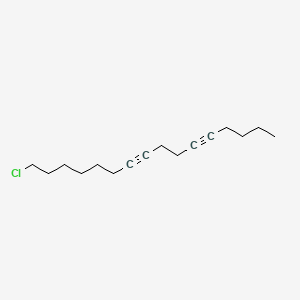
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)

